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For Researchers, Scientists, and Drug Development Professionals

Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPP1), is a lysosomal cysteine

protease that plays a crucial role in the activation of several pro-inflammatory serine proteases

within immune cells.[1] This central role in the inflammatory cascade has positioned CatC as a

promising therapeutic target for a range of neutrophil-driven diseases, including bronchiectasis

and other chronic inflammatory conditions. A variety of inhibitors are in development, each with

a unique pharmacokinetic profile that dictates its therapeutic potential. This guide provides an

objective comparison of the available pharmacokinetic data for prominent Cathepsin C

inhibitors, supported by experimental details to aid in research and development decisions.

Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for two leading Cathepsin C

inhibitors in clinical development: BI 1291583 and Brensocatib (formerly known as AZD7986

and INS1007). The data is compiled from Phase I and II clinical trials in healthy volunteers and

patient populations.
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Parameter BI 1291583 Brensocatib (AZD7986)

Absorption Readily absorbed.[2][3]

Rapidly absorbed with a

median time to maximum

observed plasma

concentration of 1 hour.[4]

Dose Proportionality

Supra-proportional

pharmacokinetics were

observed over the assessed

dose ranges.[2][3]

Dose-dependent exposure.[5]

Half-life (t½)
Apparent terminal half-life of

60.2 hours at a 40 mg dose.[6]

21-35 hours in healthy

subjects.[7] The mean

elimination half-life was

approximately 37-43 hours in

subjects with normal to severe

renal impairment after a single

25 mg dose.[4]

Metabolism

In vitro, AZD7986

(Brensocatib) is metabolized

by cytochrome P450 3A

isoenzymes (CYP3A).[8]

Co-administration with the

strong CYP3A4 and P-gp

inhibitor itraconazole resulted

in an approximate twofold

increase in BI 1291583

exposure.[2][3]

Food Effect
No food effect was observed.

[2][3]

Information not prominently

available in the reviewed

sources.

Special Populations

A population pharmacokinetic

analysis revealed that age and

renal function have a moderate

effect on brensocatib

exposure; however, dose

adjustments are not warranted

based on age or in those with

mild or moderate renal

impairment.[9]

Information on specific

population pharmacokinetics

(e.g., elderly, hepatic

impairment) for BI 1291583 is

not detailed in the provided

search results beyond the

healthy volunteer studies.
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Distribution

Preclinical studies in mice

demonstrated a high degree of

distribution to the target bone

marrow tissue, with a bone

marrow-to-plasma exposure

ratio of up to 100.[6][10]

Information on tissue

distribution in humans is not

prominently available in the

reviewed sources.

Experimental Protocols
The pharmacokinetic data presented above were derived from a series of clinical and

preclinical studies. Below are generalized methodologies representative of the key experiments

conducted for these Cathepsin C inhibitors.

Phase I Single and Multiple Ascending Dose Studies
(Healthy Volunteers)
These studies are fundamental in characterizing the initial safety, tolerability, and

pharmacokinetic profile of a new drug candidate.

Study Design: Randomized, double-blind, placebo-controlled trials.

Participants: Healthy adult volunteers.

Methodology:

Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the

Cathepsin C inhibitor or a placebo. Doses are escalated in subsequent cohorts pending

safety and tolerability reviews.

Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of the

inhibitor or placebo once daily for a specified period (e.g., 14-28 days) to assess steady-

state pharmacokinetics.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points

before and after drug administration.
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Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Parameter Calculation: Non-compartmental analysis is used to determine key

pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum

Concentration), Tmax (Time to Maximum Concentration), and t½ (half-life). For BI

1291583, five Phase I trials were conducted, including a single-rising-dose study and two

multiple-rising-dose studies.[2][3] For brensocatib, pharmacokinetic data was pooled from

a Phase I study in healthy adults and a Phase II study in patients with non-cystic fibrosis

bronchiectasis.[9]

Drug-Drug Interaction Studies
These studies evaluate the potential for co-administered drugs to alter the pharmacokinetics of

the Cathepsin C inhibitor.

Study Design: Open-label, fixed-sequence crossover study.

Participants: Healthy adult volunteers.

Methodology:

Subjects receive a single dose of the Cathepsin C inhibitor alone.

After a washout period, subjects receive a known inhibitor or inducer of a specific

metabolic enzyme (e.g., itraconazole for CYP3A4) for a period to achieve steady-state.

A single dose of the Cathepsin C inhibitor is then co-administered with the interacting

drug.

Pharmacokinetic sampling and analysis are performed as described above to compare the

inhibitor's pharmacokinetics with and without the interacting drug. A drug-drug interaction

study for BI 1291583 investigated the effect of itraconazole.[2][3] A similar study for

AZD7986 assessed the impact of verapamil and itraconazole.[8]
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To further elucidate the context of Cathepsin C inhibitor development, the following diagrams

illustrate a typical pharmacokinetic study workflow and the simplified signaling pathway of

Cathepsin C.
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Typical workflow for a pharmacokinetic study of a new drug candidate.
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Simplified signaling pathway of Cathepsin C and its inhibition.

Conclusion
The development of Cathepsin C inhibitors marks a significant advancement in the potential

treatment of neutrophilic inflammatory diseases. Both BI 1291583 and brensocatib have

demonstrated pharmacokinetic profiles suitable for clinical progression, with long half-lives that

may support once-daily dosing. Key differentiators appear to be in their dose-proportionality

and preclinical tissue distribution, with BI 1291583 showing supra-proportional

pharmacokinetics and high bone marrow distribution. The ongoing clinical trials for these

compounds will provide further insights into their comparative efficacy and safety, ultimately
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informing their therapeutic positioning. Researchers are encouraged to consult the primary

literature for in-depth data and methodologies related to these promising drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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